3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione
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Overview
Description
3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione: is a chemical compound characterized by the presence of two benzylselanyl groups attached to a cyclobutene-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione derivatives with benzylselanyl reagents. The reaction conditions often include the use of organic solvents such as diethyl ether or methanol, and the process may require the presence of catalysts or specific temperature conditions to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of selenium.
Reduction: Reduction reactions can lead to the formation of selenol or selenide derivatives.
Substitution: The benzylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide or selenone derivatives, while reduction can produce selenol compounds .
Scientific Research Applications
Chemistry: 3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione is used in the synthesis of various organoselenium compounds, which are valuable in organic synthesis and catalysis .
Biology and Medicine:
Industry: In the industrial sector, the compound can be used in the production of materials with unique electronic and optical properties, such as conductive polymers and photoconductors .
Mechanism of Action
The mechanism of action of 3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets through the selenium atoms. Selenium can form strong bonds with various biomolecules, leading to the modulation of biological pathways. The compound may act as an antioxidant by scavenging reactive oxygen species or as an enzyme inhibitor by binding to active sites .
Comparison with Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid): Known for its use in bioorganic and medicinal chemistry.
3,4-Bis(dimethylamino)cyclobut-3-ene-1,2-dione: Utilized in the synthesis of various organic compounds.
3,4-Dibenzyloxycyclobut-3-ene-1,2-dione:
Uniqueness: 3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties.
Properties
CAS No. |
62721-24-8 |
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Molecular Formula |
C18H14O2Se2 |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
3,4-bis(benzylselanyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C18H14O2Se2/c19-15-16(20)18(22-12-14-9-5-2-6-10-14)17(15)21-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
BWFYPDBVHOCRLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]C2=C(C(=O)C2=O)[Se]CC3=CC=CC=C3 |
Origin of Product |
United States |
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